molecular formula C21H26ClN3O4S B2795486 N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3,4,5-trimethoxybenzamide hydrochloride CAS No. 1216551-29-9

N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3,4,5-trimethoxybenzamide hydrochloride

Cat. No.: B2795486
CAS No.: 1216551-29-9
M. Wt: 451.97
InChI Key: LYTYIFXZGDWGKK-UHFFFAOYSA-N
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Description

N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3,4,5-trimethoxybenzamide hydrochloride is a useful research compound. Its molecular formula is C21H26ClN3O4S and its molecular weight is 451.97. The purity is usually 95%.
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Q & A

Q. Basic: What are the critical steps and analytical methods for synthesizing N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3,4,5-trimethoxybenzamide hydrochloride?

Answer:
The synthesis involves multi-step organic reactions:

  • Step 1: Formation of the benzo[d]thiazole core via cyclization of 2-aminothiophenol derivatives with carbonyl reagents under acidic conditions.
  • Step 2: Introduction of the dimethylaminoethyl group via nucleophilic substitution or amide coupling, requiring anhydrous solvents (e.g., DMF) and temperatures of 60–80°C.
  • Step 3: Attachment of the 3,4,5-trimethoxybenzamide moiety using activated acylating agents (e.g., benzoyl chloride derivatives) in the presence of a base like triethylamine.
  • Step 4: Hydrochloride salt formation via treatment with HCl gas in ethanol.

Key Analytical Methods:

  • HPLC (C18 column, acetonitrile/water gradient) monitors reaction progress and purity (>95%) .
  • 1H/13C NMR confirms structural integrity, with emphasis on aromatic protons (δ 6.8–7.9 ppm), methoxy groups (δ 3.7–3.9 ppm), and dimethylaminoethyl signals (δ 2.2–2.5 ppm) .

Q. Basic: How is the structural integrity of this compound validated in academic research?

Answer:
Structural validation employs:

  • Nuclear Magnetic Resonance (NMR): Assigns proton environments (e.g., methoxy groups at δ 3.7–3.9 ppm, benzo[d]thiazole protons at δ 7.2–7.8 ppm) and confirms stereochemistry .
  • High-Resolution Mass Spectrometry (HRMS): Verifies molecular ion peaks (e.g., [M+H]+ calculated vs. observed mass error <5 ppm) .
  • X-ray Crystallography: Resolves crystal packing and hydrogen-bonding networks, though limited by salt form solubility .

Q. Advanced: What methodologies resolve contradictions between in vitro binding assays and functional activity data for this compound?

Answer:
Discrepancies may arise due to off-target effects or assay conditions. Mitigation strategies include:

  • Orthogonal Assays: Validate target engagement using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding kinetics (e.g., KD, kon/koff) .
  • Proteome-Wide Profiling: Use chemical proteomics (e.g., affinity pulldown with biotinylated analogs) to identify non-target interactions .
  • Computational Docking: Compare binding poses in target vs. decoy receptors using molecular dynamics simulations (e.g., AutoDock Vina) .

Q. Advanced: How do researchers optimize reaction conditions to improve yield and purity during synthesis?

Answer:
Optimization involves:

  • Solvent Screening: Polar aprotic solvents (e.g., DMF, acetonitrile) enhance solubility of intermediates, while dichloromethane minimizes side reactions .
  • Temperature Control: Lower temperatures (0–5°C) suppress byproducts in acylation steps; higher temperatures (80°C) accelerate cyclization .
  • Catalyst Selection: Palladium catalysts (e.g., Pd/C) improve coupling efficiency in heterocycle formation .
  • Workflow Automation: Use of flow chemistry reduces variability in multi-step syntheses .

Q. Advanced: How is structure-activity relationship (SAR) analysis conducted for derivatives of this compound?

Answer:
SAR studies focus on:

  • Functional Group Modifications: Systematic substitution of methoxy groups (e.g., replacing 4-methoxy with fluoro to assess steric/electronic effects) .
  • Biological Testing: IC50 determination across cancer cell lines (e.g., MCF-7, HepG2) and selectivity profiling against kinase panels .
  • Computational Modeling: Quantitative structure-activity relationship (QSAR) models correlate logP, polar surface area, and bioactivity .

Q. Advanced: What strategies address the compound’s instability in aqueous buffers during biological assays?

Answer:
Instability often stems from hydrolysis of the amide bond or salt dissociation. Solutions include:

  • Buffer Optimization: Use phosphate-buffered saline (PBS) at pH 6.5–7.0 to minimize degradation .
  • Lyophilization: Store as a lyophilized powder and reconstitute in DMSO immediately before assays .
  • Stabilizing Additives: Include 0.1% BSA or cyclodextrins to enhance solubility and reduce aggregation .

Q. Advanced: How are contradictory cytotoxicity results in different cell lines interpreted?

Answer:
Contradictions may arise from cell-specific factors:

  • Metabolic Profiling: Assess cytochrome P450 activity (e.g., CYP3A4) to identify prodrug activation pathways .
  • ABC Transporter Expression: Quantify efflux pumps (e.g., P-glycoprotein) via qPCR; inhibitors like verapamil can reverse resistance .
  • Redox Environment: Measure glutathione levels (e.g., via DTNB assay) to evaluate susceptibility to oxidative stress-mediated toxicity .

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-3,4,5-trimethoxybenzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O4S.ClH/c1-23(2)10-11-24(21-22-15-8-6-7-9-18(15)29-21)20(25)14-12-16(26-3)19(28-5)17(13-14)27-4;/h6-9,12-13H,10-11H2,1-5H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYTYIFXZGDWGKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN(C1=NC2=CC=CC=C2S1)C(=O)C3=CC(=C(C(=C3)OC)OC)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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